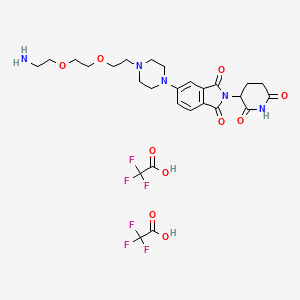Thalidomide-Piperazine-PEG2-NH2 (diTFA)
CAS No.:
Cat. No.: VC13774794
Molecular Formula: C27H33F6N5O10
Molecular Weight: 701.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H33F6N5O10 |
|---|---|
| Molecular Weight | 701.6 g/mol |
| IUPAC Name | 5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) |
| Standard InChI Key | VTSRBWIJOVXEKY-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Thalidomide-Piperazine-PEG2-NH2 diTFA (PubChem CID 162642716) comprises:
-
Thalidomide core: A cereblon-binding ligand derived from the immunomodulatory drug thalidomide.
-
Piperazine linker: A six-membered nitrogen-containing ring providing structural flexibility.
-
PEG2 spacer: A polyethylene glycol chain (two ethylene glycol units) enhancing solubility and reducing steric hindrance.
-
DitTFA counterion: Two trifluoroacetic acid (TFA) groups improving salt solubility.
Synthesis and Optimization
The synthesis of Thalidomide-Piperazine-PEG2-NH2 diTFA involves multi-step conjugation:
-
Thalidomide Activation: Thalidomide is functionalized at its glutarimide ring to enable linker attachment.
-
Linker Introduction: A piperazine-PEG2-NH2 moiety is conjugated via amide or carbamate bond formation.
-
Salt Formation: DitTFA is introduced to enhance solubility, often via acid-base reactions .
Key Optimization Factors:
-
Reaction Conditions: Temperature, solvent choice (e.g., DMF, dichloromethane), and coupling agents (e.g., EDC/NHS) are critical for maximizing yield and purity .
-
Purification: Chromatography and crystallization ensure >95% purity .
Mechanism of Action in PROTAC Technology
As a PROTAC component, Thalidomide-Piperazine-PEG2-NH2 diTFA functions as an E3 ligase ligand, recruiting cereblon (CRBN) within the CRL4CRBN E3 ubiquitin ligase complex. When paired with a target protein ligand (e.g., kinase inhibitors, hormone receptor modulators), it forms a heterobifunctional PROTAC that:
-
Binds Cereblon: Anchors the E3 ligase complex.
-
Recruits Target Protein: Through the conjugated ligand.
-
Induces Ubiquitination: Promotes polyubiquitination of the target protein.
-
Triggers Degradation: Targets the protein for proteasomal degradation .
Comparative Advantages Over Traditional Therapies
| Feature | Thalidomide-Piperazine-PEG2-NH2 diTFA | Traditional Inhibitors |
|---|---|---|
| Target Engagement | Substrate-dependent degradation | Competitive inhibition |
| Selectivity | High (cereblon-dependent) | Often off-target effects |
| Therapeutic Window | Low dose requirements | Higher toxicity risks |
Biological Activity and Research Applications
Target Protein Degradation
Thalidomide-Piperazine-PEG2-NH2 diTFA is broadly used to degrade proteins implicated in:
Example Studies:
| Target Protein | Observed Effect | Reference |
|---|---|---|
| BRD4 | Degradation in leukemia models | |
| SALL4 | Suppression in cancer stem cells | |
| CDK6 | Reduced cell proliferation in gliomas |
Immune Modulation
Its cereblon-binding activity modulates immune responses:
-
T-cell Activation: Enhances T-cell responses in cancer immunotherapy .
-
Cytokine Regulation: Reduces pro-inflammatory cytokine production .
Solubility and Formulation
In Vitro Formulations
| Solvent | Concentration | Preparation Method |
|---|---|---|
| DMSO | 250 mg/mL | Ultrasonic bath at 37°C (required) |
| Water | 50 mg/mL | PEG300/Tween-80/saline mix (10:40:45:5) |
In Vivo Formulations
| Solvent System | Solubility | Application |
|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥2.08 mg/mL | Intraperitoneal/IP |
| 10% DMSO + 90% SBE-β-CD (20% in saline) | ≥2.08 mg/mL | Intravenous/IV |
Comparative Analysis with Related Compounds
| Compound | Linker | Key Difference |
|---|---|---|
| Thalidomide-Piperazine-PEG1-NH2 | PEG1 | Shorter linker; reduced cellular permeability |
| Thalidomide-Piperazine-Piperidine | Piperidine | Rigid linker; altered pharmacokinetics |
| Thalidomide-PEG4-NH2 diTFA | PEG4 | Longer linker; increased solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume